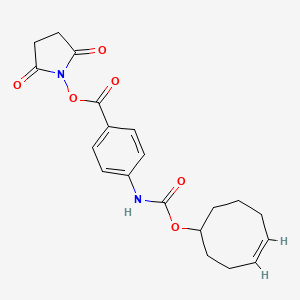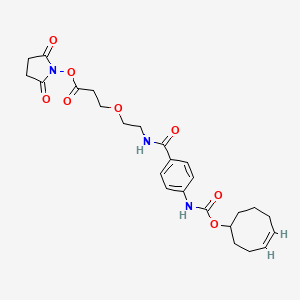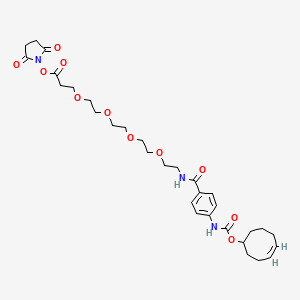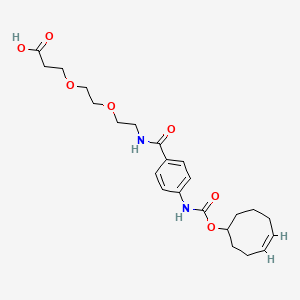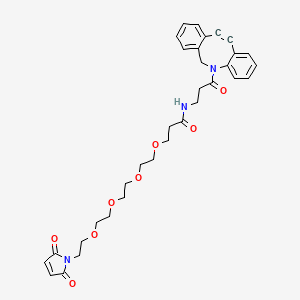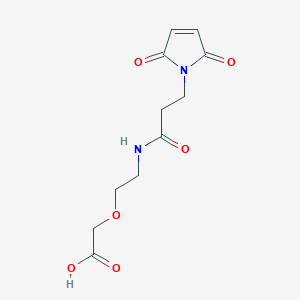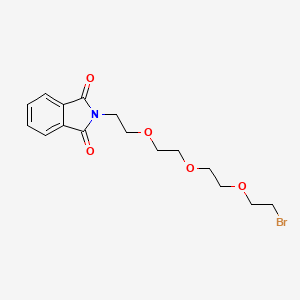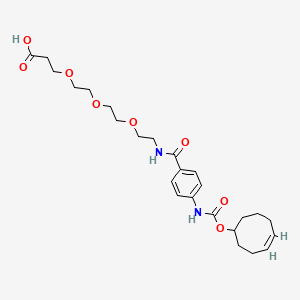
TCO-carbonylamino-benzamido-PEG3 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-carbonylamino-benzamido-PEG3 acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. These linkers are widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to their exceptional reactivity and high specificity. The compound is known for its ability to facilitate rapid and efficient click chemistry reactions, particularly the cycloaddition reaction between tetrazine and trans-cyclooctene (TCO), which is one of the fastest bioorthogonal reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-carbonylamino-benzamido-PEG3 acid involves the introduction of TCO groups into the molecule. This process can be challenging due to the sensitivity of the TCO group to strong acids typically used in global deprotection during solid-phase peptide synthesis. A novel synthetic approach utilizes azide groups to mask amine functions, enabling selective introduction of the TCO on a single lysine residue. Staudinger reduction of the azides back to the corresponding amines proceeds without disturbing the sensitive TCO .
Industrial Production Methods
Industrial production of this compound involves high-purity polyethylene glycol linkers with different linker lengths, bearing various reactive groups. These linkers are manufactured to the highest standards to ensure high purity and consistent quality .
化学反应分析
Types of Reactions
TCO-carbonylamino-benzamido-PEG3 acid undergoes various types of reactions, including:
Cycloaddition Reactions: The compound is known for its rapid and efficient cycloaddition reaction with tetrazine, forming a stable dihydropyridazine intermediate.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include tetrazine compounds for cycloaddition reactions and azide groups for masking amine functions. The conditions for these reactions are typically mild to prevent the degradation of sensitive TCO groups .
Major Products Formed
The major products formed from these reactions include stable dihydropyridazine intermediates and TCO-inactivated antigenic peptides .
科学研究应用
TCO-carbonylamino-benzamido-PEG3 acid has a wide range of scientific research applications, including:
Chemical Synthesis: It streamlines the synthesis of complex molecules with ease.
Bio-Conjugation: The compound is used for precise labeling and tagging in biomedical research and therapeutic development.
Molecular Imaging: It facilitates rapid and efficient click chemistry reactions for molecular imaging.
Cell-Based Diagnostics: The compound is used in cell-based diagnostics due to its high specificity and reactivity.
作用机制
The mechanism of action of TCO-carbonylamino-benzamido-PEG3 acid involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene. This reaction forms a stable dihydropyridazine intermediate, which can eliminate the leaving group on the allylic position of the TCO, “releasing” the molecule. This mechanism allows for spatial and temporal control over biological functions, such as receptor-ligand interactions and cytotoxic activity .
相似化合物的比较
Similar Compounds
Similar compounds to TCO-carbonylamino-benzamido-PEG3 acid include:
- TCO-carbonylamino-benzamido-PEG1 acid
- TCO-carbonylamino-benzamido-PEG2 acid
- TCO-carbonylamino-benzamido-PEG4 acid
- TCO-carbonylamino-benzyl NHS ester
- TCO-PEG-alcohol
- TCO-PEG-amine
- TCO-PEG-biotin
- TCO-PEG-DBCO
- TCO-PEG-maleimide
- TCO-PEG-NHS ester
- TCO-PEG-oxyamine
- TCO-PEG-peptide
- TCO-PEG-silane
- TCO-PEG-TCO (Bis-TCO PEG)
- TCO-PEG-TFP ester
- TCO-PEG-triethoxysilane
Uniqueness
This compound is unique due to its exceptional reactivity with tetrazine compounds, facilitating rapid and efficient click chemistry reactions. Its high purity and consistent quality make it a reliable choice for various applications in chemical synthesis, bio-conjugation, molecular imaging, and cell-based diagnostics .
属性
IUPAC Name |
3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O8/c28-23(29)12-14-32-16-18-34-19-17-33-15-13-26-24(30)20-8-10-21(11-9-20)27-25(31)35-22-6-4-2-1-3-5-7-22/h1-2,8-11,22H,3-7,12-19H2,(H,26,30)(H,27,31)(H,28,29)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNTTWBYVMBBAV-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
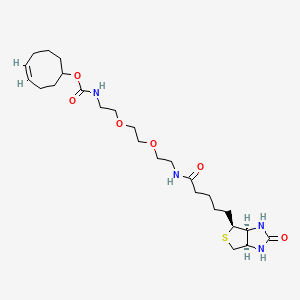
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115251.png)
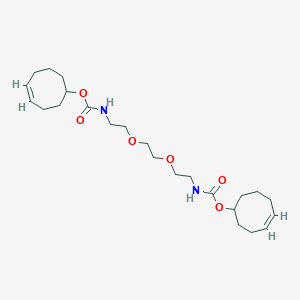
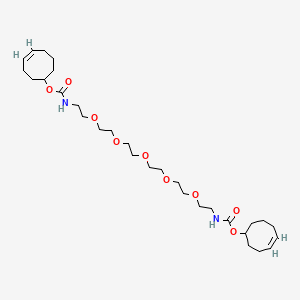
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115273.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)
